molecular formula C16H15N3O4 B2726348 N1-(3-nitrophenyl)-N2-phenethyloxalamide CAS No. 941940-94-9

N1-(3-nitrophenyl)-N2-phenethyloxalamide

Cat. No.: B2726348
CAS No.: 941940-94-9
M. Wt: 313.313
InChI Key: GGRUVJSSLPKELO-UHFFFAOYSA-N
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Description

N1-(3-nitrophenyl)-N2-phenethyloxalamide: is an organic compound characterized by the presence of both nitro and oxalamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-nitrophenyl)-N2-phenethyloxalamide typically involves the reaction of 3-nitroaniline with phenethylamine in the presence of oxalyl chloride. The reaction proceeds through the formation of an intermediate isocyanate, which subsequently reacts with the amine to form the desired oxalamide. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran. The reaction is usually carried out at low temperatures to control the reactivity of the intermediates.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

N1-(3-nitrophenyl)-N2-phenethyloxalamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N1-(3-nitrophenyl)-N2-phenethyloxalamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N1-(3-nitrophenyl)-N2-phenethyloxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can modulate cellular signaling pathways. The oxalamide moiety can form hydrogen bonds with biological macromolecules, influencing their structure and function.

Comparison with Similar Compounds

N1-(3-nitrophenyl)-N2-phenethyloxalamide can be compared with other similar compounds, such as:

    N1-(4-nitrophenyl)-N2-phenethyloxalamide: Similar structure but with the nitro group in the para position, which can affect its reactivity and biological activity.

    N1-(3-nitrophenyl)-N2-methylaminooxalamide: Contains a methyl group instead of a phenethyl group, which can influence its solubility and pharmacokinetic properties.

    N1-(3-nitrophenyl)-N2-phenethylurea: Similar structure but with a urea moiety instead of an oxalamide, which can alter its hydrogen bonding capabilities and biological interactions.

These comparisons highlight the unique features of this compound, such as its specific functional groups and their influence on its chemical and biological properties.

Properties

IUPAC Name

N'-(3-nitrophenyl)-N-(2-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4/c20-15(17-10-9-12-5-2-1-3-6-12)16(21)18-13-7-4-8-14(11-13)19(22)23/h1-8,11H,9-10H2,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGRUVJSSLPKELO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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